![molecular formula C14H6N2O4 B12939939 Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone is a complex heterocyclic compound that belongs to the family of indoloindoles These compounds are characterized by the fusion of two indole rings, which are aromatic heterocycles containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone typically involves the cyclization of precursor compounds. One common method is the Fischer indolization of pyruvic acid 1,5-naphthyldihydrazone, which undergoes cyclization to form the indoloindole structure . The reaction conditions often include the use of concentrated sulfuric and acetic acids as cyclizing agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the reactive pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Dihydroindoloindoles.
Substitution: Halogenated or nitro-substituted indoloindoles.
Wissenschaftliche Forschungsanwendungen
Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Indolo[3,2-b]indole: Another indoloindole with different fusion points, leading to distinct chemical properties.
Indolo[2,3-b]indole: Known for its use in dye-sensitized solar cells due to its electron-donating properties.
Carbazolo[3,2-c]carbazole:
Uniqueness: Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone is unique due to its specific fusion pattern and the presence of multiple reactive sites, making it versatile for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C14H6N2O4 |
|---|---|
Molekulargewicht |
266.21 g/mol |
IUPAC-Name |
3,8-dihydroindolo[7,6-g]indole-1,2,6,7-tetrone |
InChI |
InChI=1S/C14H6N2O4/c17-11-7-3-1-5-6(10(7)16-13(11)19)2-4-8-9(5)15-14(20)12(8)18/h1-4H,(H,15,18,20)(H,16,17,19) |
InChI-Schlüssel |
LKHPHNUNWLWMLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C4=C(C=C3)C(=O)C(=O)N4)NC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
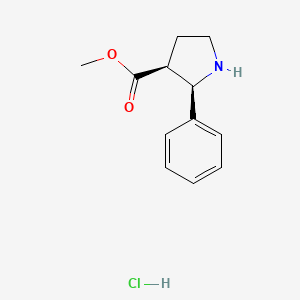
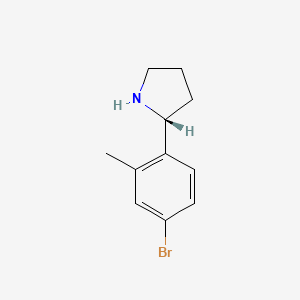
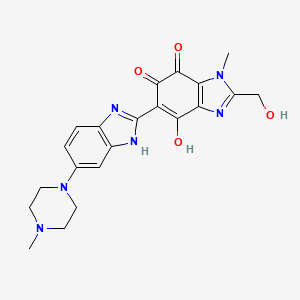
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
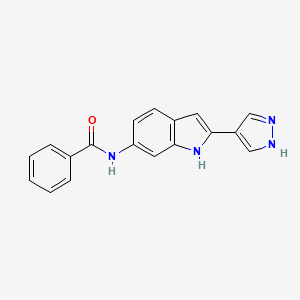
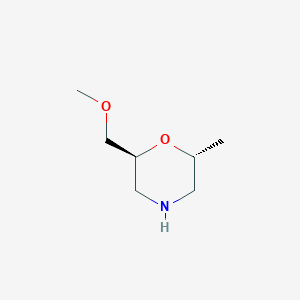
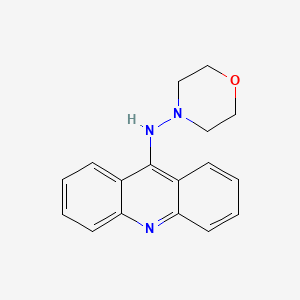

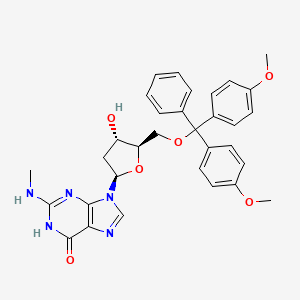
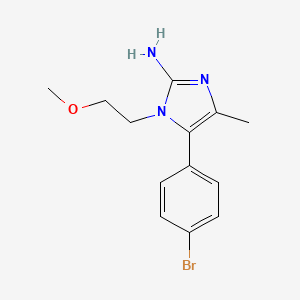
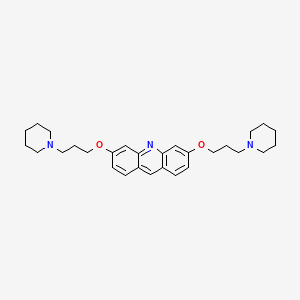
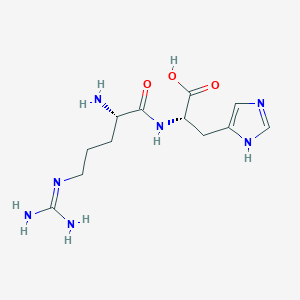
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
